Cas no 887467-80-3 (1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)

1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Chemical and Physical Properties
Names and Identifiers
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- 1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one
- Spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one, 1'-[4-(4-morpholinylsulfonyl)benzoyl]-
- 887467-80-3
- AKOS024659490
- 1'-(4-morpholin-4-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
- 1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
- F2548-0120
- 1'-(4-(morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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- Inchi: 1S/C24H26N2O6S/c27-21-17-24(32-22-4-2-1-3-20(21)22)9-11-25(12-10-24)23(28)18-5-7-19(8-6-18)33(29,30)26-13-15-31-16-14-26/h1-8H,9-17H2
- InChI Key: DQOJBWQGHYXOSG-UHFFFAOYSA-N
- SMILES: C12(CCN(C(=O)C3=CC=C(S(N4CCOCC4)(=O)=O)C=C3)CC1)OC1=CC=CC=C1C(=O)C2
Computed Properties
- Exact Mass: 470.15115773g/mol
- Monoisotopic Mass: 470.15115773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 3
- Complexity: 834
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 703.2±70.0 °C(Predicted)
- pka: -1.42±0.20(Predicted)
1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2548-0120-20mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-15mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-3mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-4mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-1mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-20μmol |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-10μmol |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-10mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-2mg |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2548-0120-5μmol |
1'-[4-(morpholine-4-sulfonyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
887467-80-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Related Literature
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one
Recent Advances in the Study of 1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one (CAS: 887467-80-3)
The compound 1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one (CAS: 887467-80-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic derivative, characterized by a benzopyran-piperidine core and a morpholine sulfonyl benzoyl moiety, exhibits promising biological activities, particularly in the modulation of specific protein targets. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in drug development.
One of the key areas of research has been the compound's interaction with various enzymes and receptors. Preliminary findings suggest that 887467-80-3 acts as a potent inhibitor of certain kinases involved in inflammatory and oncogenic pathways. Structural-activity relationship (SAR) studies have revealed that the morpholine sulfonyl group plays a critical role in binding affinity, while the spirocyclic framework contributes to metabolic stability. These insights have guided the design of analogs with improved selectivity and pharmacokinetic profiles.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). Computational docking studies and in vitro assays have demonstrated that 887467-80-3 can selectively bind to specific GPCR subtypes, suggesting its utility in treating neurological disorders. Further in vivo studies are underway to validate these findings and assess the compound's safety and efficacy in animal models.
The synthesis and scalable production of 1'-4-(morpholine-4-sulfonyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one have also been a focus of recent research. Novel synthetic routes have been developed to enhance yield and purity, addressing previous challenges in large-scale manufacturing. These advancements are critical for facilitating preclinical and clinical studies, as well as for potential commercialization.
In conclusion, the compound 887467-80-3 represents a promising candidate for further drug development, with its multifaceted biological activities and improved synthetic accessibility. Ongoing research aims to fully characterize its therapeutic potential and translate these findings into clinical applications. This brief highlights the latest advancements and underscores the importance of continued exploration in this area.
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